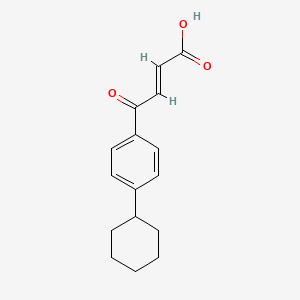

3-(4-Cyclohexylbenzoyl)acrylic acid

Description

Contextualization of Alpha,Beta-Unsaturated Carbonyl Compounds in Chemical Biology

Alpha,beta-unsaturated carbonyl compounds are a class of organic molecules characterized by a carbonyl group (like a ketone or aldehyde) conjugated with a carbon-carbon double bond. libretexts.org This structural arrangement, with the general formula (O=CR)−Cα=Cβ-R, creates a delocalized system of pi electrons across the O=C–C=C framework. alibaba.com This electron delocalization imparts unique chemical reactivity to these molecules. alibaba.com

In the realm of chemical biology, the significance of α,β-unsaturated carbonyls lies in their electrophilic nature at both the carbonyl carbon and the β-carbon. alibaba.com This dual electrophilicity allows them to react with various biological nucleophiles. While they can undergo direct attack at the carbonyl carbon, they are particularly susceptible to nucleophilic attack at the β-carbon, a process known as conjugate addition or Michael addition. alibaba.comalibaba.com

The soft electrophilic nature of the β-carbon makes it a preferential target for soft biological nucleophiles, most notably the sulfhydryl groups of cysteine residues in proteins. science-revision.co.uk This ability to form covalent adducts with proteins underlies the biological activity of many natural products and synthetic drugs. science-revision.co.ukresearchgate.net The tunable reactivity of the α,β-unsaturated carbonyl moiety, which can be modified by altering its electronic properties, allows for its use in designing molecules with specific biological functions, including roles as irreversible enzyme inhibitors. researchgate.net This class of compounds includes not only enones and enals but also α,β-unsaturated carboxylic acids and their esters and amides. alibaba.com

Historical Perspective on the Research of 3-(4-Cyclohexylbenzoyl)acrylic acid

Specific historical research records detailing the discovery and study of this compound are not extensively documented in mainstream academic literature. However, the synthesis of its parent class, β-aroylacrylic acids, is well-established in organic chemistry through the Friedel-Crafts acylation reaction.

The first acylation of an aromatic compound using maleic anhydride (B1165640), catalyzed by a Lewis acid, is credited to von Pechmann. researchgate.net This reaction provides a direct route to β-aroyl-acrylic acids. In this process, an aromatic substrate (such as cyclohexylbenzene) reacts with maleic anhydride in the presence of a catalyst like aluminum chloride. libretexts.orgresearchgate.net The anhydride serves as the acylating agent, attaching a (carboxyacryloyl) group to the aromatic ring to form the corresponding β-aroyl-acrylic acid. This method typically yields the trans isomer as the major product. researchgate.net The general applicability of the Friedel-Crafts acylation makes it a foundational method for accessing this class of compounds. science-revision.co.ukyoutube.com

Significance and Research Rationale for this compound Studies

The primary significance of this compound in a research context appears to be its role as a versatile chemical intermediate. While direct studies on its biological activity are scarce, its structure embodies the key reactive features of an α,β-unsaturated carbonyl compound, making it a valuable building block in organic synthesis.

The rationale for studying a compound like this compound is based on the established utility of β-aroylacrylic acids as precursors to more complex and potentially bioactive molecules. researchgate.net The acrylic acid portion of the molecule contains two key functional groups: a carboxylic acid and a reactive double bond. The carboxylic acid can be converted into esters, amides, or other derivatives, while the α,β-unsaturated system is a prime site for conjugate addition reactions. alibaba.com

Therefore, research involving this compound would likely focus on its synthetic transformations to create novel molecular scaffolds. The presence of the bulky, lipophilic cyclohexyl group connected to the benzoyl ring provides a distinct structural feature that can be exploited in the design of new chemical entities for various applications.

Overview of Current Research Landscape Pertaining to this compound

The current research landscape shows that this compound is not a subject of widespread, dedicated academic investigation. Its presence is noted primarily in the catalogs of chemical suppliers, which indicates its availability as a synthetic building block rather than a molecule with extensively studied standalone applications.

Research in the broader field of acrylic acids and their derivatives is vibrant, with significant work being done in areas like polymer science, where acrylic acid is a key monomer for producing polyacrylic acid and various copolymers used in coatings, adhesives, and plastics. wikipedia.orgresearchgate.net Furthermore, studies on other acrylic acid derivatives continue to explore their potential as anti-inflammatory agents and other therapeutics. youtube.com However, this body of research does not specifically focus on the this compound molecule itself. Its role remains that of a potential precursor, available for chemists to utilize in the synthesis of novel and more complex target structures.

Compound Data Tables

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | This compound |

| Molecular Formula | C16H18O3 |

| CAS Number | 58897-74-8 |

Table 2: Key Reactions of the Alpha,Beta-Unsaturated Carbonyl Moiety

| Reaction Type | Description |

| Michael (Conjugate) Addition | Nucleophilic addition to the β-carbon of the unsaturated system. A key reaction for forming new carbon-carbon or carbon-heteroatom bonds. alibaba.com |

| Nucleophilic Acyl Substitution | Typical reaction of the carboxylic acid group, allowing for the formation of esters, amides, and acid chlorides. wikipedia.org |

| Polymerization | The carbon-carbon double bond can participate in polymerization reactions, a characteristic feature of many acrylic acid derivatives. alibaba.comwikipedia.org |

| Double Bond Isomerization | The double bond can be isomerized, for instance, from a trans to a cis configuration, depending on the reaction conditions. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(4-cyclohexylphenyl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c17-15(10-11-16(18)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h6-12H,1-5H2,(H,18,19)/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJOPFUDTMESJU-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420664 | |

| Record name | SBB061878 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58897-74-8 | |

| Record name | SBB061878 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58897-74-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 3 4 Cyclohexylbenzoyl Acrylic Acid

Retrosynthetic Analysis of 3-(4-Cyclohexylbenzoyl)acrylic acid

A retrosynthetic analysis of the target molecule, this compound, reveals several plausible disconnection points, suggesting various forward synthetic strategies. The primary disconnections are centered around the formation of the acrylic acid moiety and the installation of the cyclohexylbenzoyl group.

Scheme 1: Retrosynthetic Analysis of this compound

Disconnection (A): The carbon-carbon double bond of the acrylic acid can be disconnected via a Knoevenagel condensation, leading to 4-cyclohexylbenzaldehyde (B1266146) and a dicarboxylic acid like malonic acid, or via a Wittig or Horner-Wadsworth-Emmons (HWE) type reaction, involving 4-cyclohexylbenzaldehyde and a suitable phosphorus ylide or phosphonate (B1237965) ester.

Disconnection (B): The bond between the benzene (B151609) ring and the benzoyl group can be disconnected through a Friedel-Crafts acylation reaction. This suggests that cyclohexylbenzene (B7769038) could be acylated with a suitable three-carbon electrophile containing the acrylic acid functionality or a precursor thereof.

These primary disconnections form the basis for the synthetic strategies discussed in the following sections.

Classical Synthetic Routes to this compound

Traditional synthetic methods provide a robust foundation for the preparation of this compound, primarily relying on well-established condensation and olefination reactions.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds through the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. sapub.org In the context of synthesizing this compound, this approach would involve the condensation of 4-cyclohexylbenzaldehyde with a compound containing an activated methylene group flanked by two carboxyl groups or their equivalents.

A common variant of this reaction is the Doebner modification, which utilizes malonic acid as the active methylene compound in the presence of a basic catalyst such as pyridine (B92270) and piperidine. sapub.org The reaction typically proceeds through a condensation-decarboxylation sequence to yield the α,β-unsaturated carboxylic acid.

Table 1: Proposed Knoevenagel Condensation for this compound

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product |

| 4-Cyclohexylbenzaldehyde | Malonic Acid | Pyridine, Piperidine | This compound |

The reaction conditions, such as temperature and catalyst choice, can significantly influence the yield and purity of the final product. For instance, solvent-free conditions using environmentally benign amines or ammonium (B1175870) salts as catalysts have been reported for similar condensations, offering a greener alternative to traditional methods. researchgate.nettue.nl

Wittig Reaction and Horner-Wadsworth-Emmons Olefination Strategies

The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) olefination, are cornerstone methods for the synthesis of alkenes from carbonyl compounds. researchgate.nettue.nlresearchgate.net These reactions offer high chemo- and regioselectivity in the formation of the double bond.

In a Wittig approach, a phosphorus ylide, typically generated from a phosphonium (B103445) salt and a strong base, reacts with 4-cyclohexylbenzaldehyde. To introduce the carboxylic acid functionality, the ylide would need to bear an ester group, which can be subsequently hydrolyzed.

The HWE reaction, which employs a phosphonate carbanion, is often preferred due to the easier removal of the phosphate (B84403) byproduct and generally higher E-selectivity for the resulting alkene. uni-muenchen.dechemicalbook.com The phosphonate ester reagent can be synthesized via the Arbuzov reaction.

Table 2: Proposed Wittig/HWE Olefination for a Precursor to this compound

| Carbonyl Compound | Phosphorus Reagent | Base | Intermediate Product | Final Product (after hydrolysis) |

| 4-Cyclohexylbenzaldehyde | (Triphenylphosphoranylidene)acetic acid ethyl ester | - | Ethyl 3-(4-cyclohexylphenyl)acrylate | This compound |

| 4-Cyclohexylbenzaldehyde | Triethyl phosphonoacetate | NaH, THF | Ethyl 3-(4-cyclohexylphenyl)acrylate | This compound |

The choice of base and reaction conditions in the HWE reaction can be tuned to control the stereoselectivity of the double bond formation. researchgate.net

Friedel-Crafts Acylation Precursor Synthesis

The Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring. orgsyn.org This reaction is key to synthesizing the 4-cyclohexylbenzoyl moiety of the target molecule. The most direct precursor for subsequent condensation or olefination reactions is 4-cyclohexylbenzaldehyde.

This aldehyde can be prepared via the Gattermann-Koch reaction or a Vilsmeier-Haack formylation of cyclohexylbenzene. Alternatively, Friedel-Crafts acylation of cyclohexylbenzene with acetyl chloride, followed by oxidation of the resulting methyl ketone, can yield 4-cyclohexylbenzoic acid, which can then be reduced to the corresponding aldehyde.

A more direct Friedel-Crafts approach to a precursor of the final product would involve the acylation of cyclohexylbenzene with an electrophile that already contains a three-carbon chain. For example, reaction with fumaryl (B14642384) chloride in the presence of a Lewis acid like aluminum chloride could potentially yield the target molecule directly, though such reactions can be complex and may lead to side products. uni-muenchen.de

Modern Synthetic Advancements in this compound Production

Contemporary synthetic chemistry continuously seeks to develop more efficient, selective, and environmentally benign methods. For the synthesis of this compound, these advancements are primarily focused on the use of novel catalytic systems.

Catalytic Methods for this compound Synthesis

Modern catalytic approaches can be applied to several steps in the synthesis of this compound. For instance, in the Knoevenagel condensation, the use of solid-supported catalysts or organocatalysts can simplify product purification and reduce waste. beilstein-journals.org

In the context of the HWE reaction, catalytic one-pot oxidation-olefination procedures have been developed. These methods allow for the direct conversion of a primary alcohol to an α,β-unsaturated ester, bypassing the need to isolate the intermediate aldehyde. google.com Applying this to the synthesis of the target molecule, 4-cyclohexylbenzyl alcohol could be directly converted to an ester precursor of this compound.

Furthermore, advancements in catalytic C-H activation and carboxylation reactions could offer novel and more direct routes to acrylic acid derivatives, potentially reducing the number of synthetic steps required. researchgate.netgoogle.com While direct application to this compound has not been reported, these emerging technologies hold promise for future synthetic strategies.

Stereoselective Synthesis of this compound Analogs

Currently, there is no specific literature available detailing the stereoselective synthesis of this compound itself. However, general strategies for the asymmetric synthesis of related β-keto esters and acrylic acid derivatives can provide insights into potential methodologies.

One approach could involve the use of chiral auxiliaries. An achiral cyclohexylbenzoyl precursor could be reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reactions to introduce the acrylic acid moiety would proceed with facial selectivity controlled by the auxiliary. Finally, the removal of the chiral auxiliary would yield the enantiomerically enriched product.

Another potential method is organocatalysis. Asymmetric Michael additions of β-keto esters to nitroalkenes have been successfully achieved with high stereoselectivity using organocatalysts. researchgate.net This suggests that a similar strategy could be developed for the synthesis of chiral analogs of this compound. For instance, a prochiral precursor could undergo an asymmetric aldol-type condensation catalyzed by a chiral organocatalyst to establish the desired stereocenter.

The following table summarizes potential stereoselective strategies applicable to analogs of this compound, based on general methodologies for similar compounds.

| Synthetic Strategy | Catalyst/Reagent | Potential Outcome | Reference |

| Chiral Auxiliary | Evans auxiliaries, etc. | Diastereoselective formation of intermediates | General knowledge |

| Organocatalysis | Chiral amines, thioureas, etc. | Enantioselective Michael addition or aldol (B89426) condensation | researchgate.net |

| Metal-Catalyzed Asymmetric Synthesis | Chiral transition metal complexes | Enantioselective hydrogenation or C-H activation | General knowledge |

Green Chemistry Approaches to this compound Synthesis

While specific green chemistry protocols for this compound have not been reported, the principles of green chemistry can be applied to its hypothetical synthesis. The goal would be to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

One key area for improvement is the use of catalysts. Traditional Friedel-Crafts reactions often employ stoichiometric amounts of Lewis acids like AlCl₃, which generate significant amounts of corrosive and hazardous waste. ucalgary.ca A greener alternative would be the use of solid acid catalysts, such as zeolites or clays. These catalysts are reusable, non-corrosive, and can often be used in solvent-free conditions, further enhancing the green credentials of the process.

The choice of solvent is another critical factor. Many organic solvents used in synthesis are volatile and toxic. The use of greener solvents like ionic liquids, supercritical fluids, or even water, where feasible, would significantly reduce the environmental impact. For instance, some Friedel-Crafts reactions have been successfully carried out in ionic liquids.

Furthermore, exploring bio-based feedstocks for the synthesis of precursors could be a long-term green strategy. While cyclohexylbenzene is currently derived from petrochemical sources, research into the production of aromatic compounds from biomass is an active area. Similarly, maleic anhydride (B1165640) can be produced from bio-based furfural. researchgate.netnih.gov

The table below outlines potential green chemistry strategies for the synthesis of this compound.

| Green Chemistry Principle | Proposed Application | Potential Benefit |

| Use of Catalysis | Replacement of stoichiometric Lewis acids with solid acids (zeolites, clays) | Reduced waste, catalyst reusability, milder reaction conditions |

| Safer Solvents | Use of ionic liquids, supercritical CO₂, or solvent-free conditions | Reduced toxicity and environmental pollution |

| Renewable Feedstocks | Synthesis of precursors (cyclohexylbenzene, maleic anhydride) from biomass | Reduced reliance on fossil fuels, more sustainable process |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product | Minimized waste generation |

Scale-Up Considerations and Industrial Synthesis Potential of this compound

The industrial synthesis of this compound would likely rely on the Friedel-Crafts acylation of cyclohexylbenzene with maleic anhydride due to its directness and potential for high yield. However, several factors need to be considered for a successful and economical scale-up.

Reactor Design and Material: The corrosive nature of the reactants and catalysts, particularly if traditional Lewis acids are used, necessitates the use of glass-lined or corrosion-resistant alloy reactors. Effective heat management is also crucial, as Friedel-Crafts reactions are often exothermic. The reactor must have an efficient cooling system to control the reaction temperature and prevent side reactions.

Catalyst Selection and Handling: For large-scale production, the use of solid acid catalysts would be highly advantageous. This would simplify the work-up procedure, as the catalyst can be removed by simple filtration, and its reusability would reduce costs. If a homogeneous catalyst like AlCl₃ is used, quenching and neutralization steps will be required, generating significant waste streams that need to be managed.

Process Optimization: Key process parameters such as reaction temperature, pressure, reaction time, and stoichiometry of reactants need to be carefully optimized to maximize yield and minimize the formation of byproducts. Continuous flow reactors could offer better control over reaction parameters and improve safety and efficiency compared to batch reactors.

Downstream Processing: The purification of the final product is a critical step. This would likely involve crystallization, which can be optimized by selecting an appropriate solvent system to achieve high purity and yield. The recovery and recycling of solvents would be essential for an economically viable and environmentally responsible process.

The following table summarizes key considerations for the industrial scale-up of this compound synthesis.

| Parameter | Consideration for Scale-Up |

| Reaction Type | Friedel-Crafts acylation of cyclohexylbenzene with maleic anhydride is the most likely route. |

| Catalyst | Transition from laboratory-scale Lewis acids (e.g., AlCl₃) to more sustainable solid acid catalysts (e.g., zeolites) is preferable for ease of separation and reuse. |

| Reactor | Use of corrosion-resistant reactors with efficient heat exchange systems. Continuous flow reactors could offer advantages over batch processing. |

| Solvent | Selection of a solvent that is effective, safe, and easily recoverable. Solvent-free conditions should be explored. |

| Purification | Development of an efficient crystallization process for purification to meet product specifications. |

| Waste Management | Implementation of procedures for the treatment and disposal of any waste streams, particularly if using traditional catalysts. |

Medicinal Chemistry and Pharmacological Applications of 3 4 Cyclohexylbenzoyl Acrylic Acid

Role of 3-(4-Cyclohexylbenzoyl)acrylic acid in Drug Discovery Programs

No information is available regarding the use of this compound in any drug discovery programs.

Therapeutic Area Exploration for this compound

Anti-inflammatory Potential of this compound

There are no published studies on the anti-inflammatory potential of this compound.

Anticancer Research Involving this compound

No research has been published regarding the use of this compound in cancer research.

Antimicrobial Efficacy of this compound

There is no available data on the antimicrobial efficacy of this compound.

Other Emerging Pharmacological Applications

No other pharmacological applications for this compound have been reported in the scientific literature.

Prodrug Strategies for this compound

There are no documented prodrug strategies specifically designed for or involving this compound. While general prodrug strategies for carboxylic acids exist, their application to this specific compound has not been reported. nih.govnih.gov

Formulation Approaches for Biological Evaluation of this compound

Given the absence of direct studies on the formulation of this compound, this section will discuss hypothetical yet scientifically grounded approaches that researchers could employ for its preclinical evaluation. These strategies are derived from common practices for compounds with similar structural features, namely being a carboxylic acid and likely belonging to the Biopharmaceutics Classification System (BCS) Class II or IV (poor solubility). nih.govnih.gov

Solubility Enhancement Techniques

The primary hurdle for the formulation of this compound is likely its poor water solubility. Several techniques can be explored to overcome this challenge.

pH Adjustment and Salt Formation: The carboxylic acid moiety of the molecule allows for pH-dependent solubility. gsconlinepress.com In alkaline solutions, the carboxylic acid will deprotonate to form a more soluble carboxylate salt. For in vitro assays, dissolving the compound in a basic buffer system could be a straightforward approach. For in vivo studies, the formation of a stable salt with a pharmaceutically acceptable cation (e.g., sodium, potassium) could significantly enhance its dissolution rate and bioavailability. nih.govgsconlinepress.com

Co-solvents: The use of a mixture of solvents, or a co-solvent system, is a common and effective method to increase the solubility of poorly soluble drugs for preclinical studies. echemi.com A blend of water with a water-miscible organic solvent such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) could be investigated to find an optimal ratio that maintains the compound in solution.

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their apparent water solubility. nih.gov The bulky cyclohexylbenzoyl portion of this compound may fit within the lipophilic interior of a cyclodextrin (B1172386) molecule, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), forming an inclusion complex with enhanced aqueous solubility.

Lipid-Based Formulations

For oral delivery, lipid-based formulations are a well-established approach to improve the absorption of lipophilic drugs.

Lipid Solutions and Suspensions: Dissolving or suspending this compound in a lipid vehicle, such as medium-chain triglycerides (MCTs) or other pharmaceutically acceptable oils, could be a viable strategy. These formulations can enhance lymphatic transport and bypass first-pass metabolism.

Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This in-situ emulsion formation presents the drug in a solubilized state with a large interfacial area for absorption.

Particle Size Reduction

Reducing the particle size of a drug substance increases its surface area, which can lead to a higher dissolution rate according to the Noyes-Whitney equation.

Micronization: This process reduces the average particle diameter to the micrometer range, which can be sufficient to improve the dissolution of some poorly soluble compounds. nih.gov

Nanonization: Further reduction of particle size to the nanometer range creates a nanosuspension. This approach dramatically increases the surface area and can also alter the saturation solubility, potentially leading to a significant improvement in oral bioavailability. gsconlinepress.com

Amorphous Solid Dispersions

Dispersing the crystalline drug in a polymeric carrier in an amorphous state can lead to higher apparent solubility and faster dissolution compared to the crystalline form.

Solid Dispersions: By dissolving both the compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC)) in a common solvent and then removing the solvent, a solid dispersion can be created. This formulation strategy can maintain the drug in a high-energy amorphous state, improving its dissolution characteristics.

The selection of the most appropriate formulation approach for this compound would necessitate a thorough pre-formulation investigation. This would involve determining its key physicochemical properties such as aqueous and lipid solubility, pKa, logP, and solid-state characteristics. Based on these findings, a systematic screening of the aforementioned formulation strategies would be conducted to identify a system that provides the desired concentration, stability, and bioavailability for robust biological evaluation.

Below is a hypothetical data table summarizing potential formulation approaches and the key excipients that could be considered for the biological evaluation of this compound.

| Formulation Approach | Potential Excipients | Rationale for Use |

| Aqueous Solution (for in vitro use) | pH-adjusting agents (e.g., NaOH, KOH), Buffers (e.g., phosphate (B84403), tris) | To form a soluble salt of the carboxylic acid. |

| Co-solvent System | Propylene Glycol, Ethanol, Polyethylene Glycol (PEG 400), Glycerin | To increase the solubility of the lipophilic compound. |

| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | To form an inclusion complex and enhance aqueous solubility. |

| Lipid-Based Formulation | Medium-Chain Triglycerides (MCTs), Sesame Oil, Cremophor® EL, Polysorbate 80 | To dissolve the lipophilic compound and enhance oral absorption. |

| Solid Dispersion | Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), Soluplus® | To create an amorphous form of the drug with improved dissolution. |

No Publicly Available Research Data Found for this compound

Following a comprehensive and thorough search of scientific literature and databases, no specific research data or publications pertaining to the chemical compound This compound could be located. As a result, it is not possible to provide a detailed article on its Structure-Activity Relationship (SAR) studies, design principles for its analogs, synthetic methodologies for its derivatives, comparative biological activity profiling, or Quantitative Structure-Activity Relationship (QSAR) modeling as per the requested outline.

While the searches returned information on other acrylic acid derivatives and compounds with cyclohexyl or benzoyl moieties, no literature was found that specifically addresses this compound. This suggests that this particular compound may not have been a subject of published scientific research, or it may be a novel compound that has not yet been described in the accessible scientific literature.

Therefore, the creation of an article with the specified detailed structure and content is not feasible without verifiable scientific sources. The commitment to providing accurate and scientifically sound information precludes the generation of content based on speculation or data from unrelated compounds.

Should this compound be known by an alternative name or identifier, or if research on it is published under a different context, providing those details may enable a more successful search. At present, however, the requested information on this compound is not available in the public domain.

Structure Activity Relationship Sar Studies of 3 4 Cyclohexylbenzoyl Acrylic Acid and Its Derivatives

Pharmacophore Development Based on 3-(4-Cyclohexylbenzoyl)acrylic acid Scaffolds

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to exert a specific biological activity. The development of a pharmacophore model for this compound and its derivatives is a crucial step in rational drug design, enabling the virtual screening of large compound libraries to identify new potential inhibitors. While a specific pharmacophore model for this scaffold is not widely published, a hypothetical model can be constructed based on the known SAR of related compounds.

The process of pharmacophore modeling generally involves the following steps:

Selection of a set of active compounds: A diverse set of molecules with known biological activity against a specific target is chosen.

Conformational analysis: The possible 3D conformations of each molecule are generated.

Feature identification: Key chemical features common to the active molecules are identified. These typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and charged groups.

Pharmacophore hypothesis generation: A 3D arrangement of these features is proposed as a pharmacophore model.

Validation: The model is validated by its ability to distinguish between active and inactive compounds.

Based on the structure of this compound, a putative pharmacophore model would likely include the following features:

A Hydrophobic Feature: Corresponding to the bulky and lipophilic cyclohexyl group, which likely interacts with a hydrophobic pocket in the target protein.

An Aromatic Ring Feature: Representing the central phenyl ring, which can engage in π-π stacking or other aromatic interactions.

A Hydrogen Bond Acceptor Feature: The carbonyl oxygen of the benzoyl group can act as a hydrogen bond acceptor.

A Hydrogen Bond Donor/Acceptor or Negatively Ionizable Feature: The carboxylic acid group of the acrylic acid moiety is a critical feature, capable of acting as both a hydrogen bond donor and acceptor, and can be deprotonated to form a negatively charged carboxylate, which can engage in ionic interactions.

The spatial arrangement of these features would be critical for biological activity. A hypothetical pharmacophore model is depicted below:

| Pharmacophore Feature | Corresponding Structural Moiety |

| Hydrophobic (HY) | Cyclohexyl ring |

| Aromatic Ring (AR) | Phenyl ring |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the benzoyl group |

| Hydrogen Bond Donor/Acceptor / Negative Ionizable (HBD/HBA/NI) | Carboxylic acid of the acrylic acid |

The development of a robust pharmacophore model would require a dataset of active and inactive analogs of this compound. Computational techniques such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) could then be employed to refine the model and provide a more detailed understanding of the structural requirements for activity. nih.gov Such models are invaluable for guiding the synthesis of new derivatives with potentially improved potency and selectivity.

Computational and Theoretical Investigations of 3 4 Cyclohexylbenzoyl Acrylic Acid

Molecular Docking Studies of 3-(4-Cyclohexylbenzoyl)acrylic acid with Biological Targets

No specific molecular docking studies featuring This compound and its interaction with any biological targets were identified. While general methodologies for docking similar acrylic acid derivatives exist, no concrete data, such as binding affinities or interaction patterns for the specified compound, are available.

Molecular Dynamics Simulations of this compound Interactions

There is no published research detailing molecular dynamics simulations performed on This compound to understand its dynamic behavior or its interactions with biological macromolecules.

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Specific quantum chemical calculations to elucidate the electronic structure, reactivity, or properties such as frontier molecular orbital energies (HOMO/LUMO) for This compound are not available in the literature.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for this compound

No computational studies predicting the ADME properties of This compound have been found. Such predictions are crucial in early-stage drug discovery but appear not to have been publicly reported for this compound.

Virtual Screening and Library Design Based on this compound Scaffolds

While the principles of virtual screening and library design are well-established, there is no evidence of these techniques being specifically applied to the This compound scaffold in published research.

Advanced Research Directions and Future Perspectives for 3 4 Cyclohexylbenzoyl Acrylic Acid

Emerging Technologies in the Study of 3-(4-Cyclohexylbenzoyl)acrylic acid

The exploration of the therapeutic potential of novel chemical entities like this compound is increasingly driven by technological advancements that accelerate the pace of research and discovery.

High-Throughput Screening Applications

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of compounds for their biological activity. For a compound like this compound, HTS can be instrumental in identifying its potential biological targets. Given its structural motifs, HTS assays could be designed to screen for inhibitory activity against a wide range of enzymes.

For instance, HTS methods have been developed for keto-acid-containing compounds. researchgate.netnih.gov These methods often rely on fluorescence-based readouts, where the enzymatic conversion of the keto-acid substrate is coupled to a change in fluorescence intensity. nih.govacs.org Such assays could be adapted to screen this compound and its derivatives against various enzyme classes, such as reductases and transaminases. researchgate.netnih.gov A novel enzyme-based HTS method was successfully developed for screening strains overproducing 2-keto-L-gulonic acid, a key intermediate in vitamin C synthesis, by detecting changes in NADH fluorescence. nih.govresearchgate.net This demonstrates the feasibility of applying similar principles to identify enzymes that interact with or are inhibited by this compound.

Table 1: Potential High-Throughput Screening Assays for this compound

| Assay Type | Principle | Potential Targets | Reference |

| Fluorescence-Based Enzyme Inhibition | Measures changes in fluorescence upon enzymatic reaction with a keto-acid substrate. | Dehydrogenases, Reductases, Transaminases | nih.govnih.govacs.orgresearchgate.net |

| Cell-Based Phenotypic Screening | Monitors changes in cell morphology, proliferation, or signaling pathways. | Anti-cancer, Anti-inflammatory pathways | nih.gov |

| Tubulin Polymerization Assay | Measures the inhibition of microtubule formation, a key process in cell division. | Anticancer agents targeting the cytoskeleton | nih.gov |

Artificial Intelligence and Machine Learning in this compound Research

Table 2: Applications of AI and Machine Learning in this compound Research

| AI/ML Application | Description | Potential Impact | Reference |

| Virtual Screening | In-silico screening of large compound libraries to identify potential hits. | Accelerates hit identification and reduces screening costs. | elsevier.comnih.gov |

| De Novo Design | Generates novel molecular structures with desired properties. | Expands the chemical space for lead optimization. | arxiv.org |

| ADMET Prediction | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Early identification of compounds with poor pharmacokinetic profiles. | nih.gov |

| QSAR Modeling | Correlates chemical structure with biological activity. | Guides the rational design of more potent analogs. | elsevier.com |

Interdisciplinary Collaborations in this compound Research

The multifaceted nature of drug discovery necessitates collaboration between various scientific disciplines. The study of this compound would greatly benefit from an interdisciplinary approach, integrating expertise from medicinal chemistry, computational biology, pharmacology, and clinical sciences.

For instance, the development of anti-inflammatory drugs often involves a deep understanding of immunology and the complex signaling pathways involved in inflammation. nih.govdovepress.comfrontiersin.org Collaboration between medicinal chemists synthesizing novel derivatives of this compound and immunologists evaluating their effects on inflammatory pathways in cellular and animal models would be crucial. nih.gov Computational chemists can provide molecular docking studies to predict how these compounds bind to target proteins, guiding further synthetic efforts. nih.gov This synergistic approach has been successful in the discovery of other anti-inflammatory agents. nih.gov

Challenges and Opportunities in the Development of this compound-Based Therapeutics

The development of any new therapeutic agent is fraught with challenges, and this compound-based drugs would be no exception.

One of the primary challenges for small molecule inhibitors is achieving target selectivity to minimize off-target effects. itmedicalteam.pl The α,β-unsaturated ketone moiety present in this compound is a Michael acceptor and can react with biological nucleophiles, which could lead to non-specific binding and potential toxicity. mdpi.comnih.gov However, this reactivity can also be harnessed for covalent inhibition of specific targets, a strategy employed by some successful drugs. nih.gov

Another significant hurdle is the potential for drug resistance, where mutations in the target protein reduce the inhibitor's efficacy. molecularcloud.orgnih.gov Overcoming resistance often requires the development of next-generation inhibitors that can bind to the mutated target.

Despite these challenges, there are significant opportunities. The structural features of this compound suggest it could be a scaffold for developing inhibitors of enzymes that are considered "difficult-to-drug" targets. molecularcloud.org Its relatively small size and potential for chemical modification offer avenues for optimizing its pharmacokinetic and pharmacodynamic properties. The development of PROteolysis TArgeting Chimeras (PROTACs), which induce the degradation of target proteins rather than just inhibiting them, represents an exciting future direction for compounds like this compound that can be developed into ligands for specific proteins of interest. nih.gov

Conclusion and Outlook for this compound Research

While direct research on this compound is currently limited, the application of advanced research methodologies offers a clear path forward for elucidating its therapeutic potential. High-throughput screening can rapidly identify its biological targets, while artificial intelligence and machine learning can guide the design of more potent and selective derivatives. Interdisciplinary collaborations will be essential to navigate the complexities of drug development, from initial discovery to preclinical and clinical evaluation.

The challenges of selectivity and potential toxicity associated with its reactive α,β-unsaturated ketone moiety must be carefully addressed through meticulous medicinal chemistry efforts. However, this same feature presents an opportunity for the development of targeted covalent inhibitors. The future of research on this compound and its analogs holds promise for the discovery of novel therapeutics, potentially addressing unmet medical needs in areas such as oncology and inflammatory diseases. Continued investment in these advanced research directions will be crucial to unlocking the full potential of this intriguing chemical scaffold.

Q & A

Q. What spectroscopic techniques are recommended for structural characterization of 3-(4-cyclohexylbenzoyl)acrylic acid, and how are they applied?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for confirming the cyclohexyl and benzoyl substituents. The aromatic protons in the benzoyl group typically appear as a multiplet at δ 7.2–7.8 ppm, while cyclohexyl protons show signals between δ 1.2–2.1 ppm. Infrared (IR) spectroscopy identifies the carbonyl (C=O) stretching vibrations at ~1700 cm⁻¹ (acid) and ~1650 cm⁻¹ (benzoyl). Mass spectrometry (HRMS) validates the molecular ion peak at m/z 260.3282 (C16H20O3). X-ray crystallography, if crystalline samples are available, provides definitive confirmation of stereochemistry and supramolecular interactions .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer: A two-step approach is often used:

Friedel-Crafts acylation : Cyclohexylbenzene reacts with acryloyl chloride in the presence of AlCl₃ to form 4-cyclohexylbenzoyl chloride.

Nucleophilic addition : The acyl chloride undergoes condensation with malonic acid derivatives (e.g., diethyl malonate) under basic conditions (Knoevenagel condensation), followed by acid hydrolysis to yield the acrylic acid derivative. Reaction optimization includes temperature control (60–80°C) and solvent selection (e.g., THF or DMF) to enhance yields .

Q. How can researchers ensure purity of synthesized this compound?

- Methodological Answer: Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Melting point determination (reported range: 171–173°C) and thin-layer chromatography (TLC, Rf ~0.5 in ethyl acetate) provide additional validation .

Advanced Research Questions

Q. How do reaction conditions influence the stereoselectivity of this compound synthesis?

- Methodological Answer: Stereoselectivity in the Knoevenagel step is controlled by the choice of base (e.g., piperidine vs. pyridine) and solvent polarity. Polar aprotic solvents (DMF, DMSO) favor trans-isomer formation due to stabilized transition states. Computational studies (DFT) can model electron-withdrawing effects of the cyclohexyl group on the α,β-unsaturated system, predicting thermodynamic vs. kinetic product dominance .

Q. What strategies address contradictory reports on the biological activity of this compound derivatives?

- Methodological Answer: Discrepancies in antimicrobial or enzyme inhibition data may arise from assay conditions (e.g., bacterial strain variability, compound solubility in DMSO/PBS). Researchers should:

- Standardize MIC (Minimum Inhibitory Concentration) assays using CLSI guidelines.

- Perform dose-response curves with triplicate measurements.

- Validate target engagement via molecular docking (e.g., AutoDock Vina) against protein databases (PDB IDs: 1JIJ, 3T88) .

Q. How can supramolecular interactions of this compound be analyzed for material science applications?

- Methodological Answer: Single-crystal X-ray diffraction reveals hydrogen-bonding patterns (e.g., carboxylic acid dimerization) and π-π stacking between benzoyl groups. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., O–H···O, C–H···π). Differential Scanning Calorimetry (DSC) assesses thermal stability, while SEM/EDX characterizes morphology in polymer composites .

Q. What computational methods predict the reactivity of this compound in nucleophilic additions?

- Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. Molecular Electrostatic Potential (MEP) maps highlight electron-deficient β-carbon regions, guiding predictions for Michael additions. Solvent effects (PCM model) and transition-state (TS) optimizations refine activation energy barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.